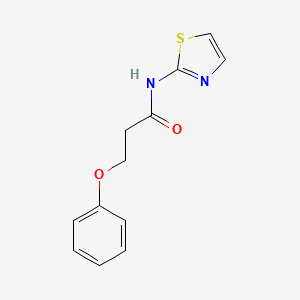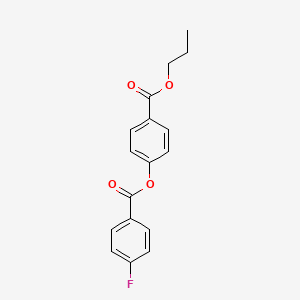![molecular formula C21H18BrNO2 B4611094 4-(5-bromo-2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4611094.png)
4-(5-bromo-2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Vue d'ensemble
Description
4-(5-bromo-2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H18BrNO2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.05209 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
4-(5-bromo-2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is utilized in the preparation of pincer ruthenium catalysts. These catalysts find applications in ketone reduction, a crucial reaction in organic synthesis. The process involves the conversion of benzoyl acetamide derivatives to 4-phenylbenzo[h]quinolin-2(1H)-one, followed by bromination and further reactions leading to the formation of pincer complexes with ruthenium. These complexes are significant in catalyzing hydrogenation reactions (Facchetti et al., 2016).
Antimycobacterial Activity
In the field of medicinal chemistry, derivatives of benzo[h]quinolin-2(1H)-one exhibit antimycobacterial properties. A study demonstrated the synthesis of various derivatives via a microwave-assisted reaction. These compounds showed inhibitory activity against several Mycobacterium spp strains, suggesting their potential use in treating tuberculosis or related infections (Quiroga et al., 2014).
Antibacterial Activity
Another research application is in the synthesis of heterocyclic compounds from chalcone, showing antibacterial properties. A derivative, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was synthesized and tested for antibacterial activity. It showed better efficacy compared to chalcone, indicating its potential as a novel antibacterial agent (Khan, 2017).
Molecular Structure Studies
The compound's molecular structure has been the subject of computational and experimental studies. The analysis of derivatives, like 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, provides insights into their geometry, ground state energy, and thermodynamic features. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Trilleras et al., 2017).
Cancer Research
A significant application area is in cancer research. Compounds like ZD6474, which inhibits vascular endothelial growth factor signaling and angiogenesis, have been studied. Such research is crucial for developing new cancer therapies, particularly in targeting tumor growth and metastasis (Wedge et al., 2002).
Propriétés
IUPAC Name |
4-(5-bromo-2-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-2-25-19-10-8-14(22)11-18(19)17-12-20(24)23-21-15-6-4-3-5-13(15)7-9-16(17)21/h3-11,17H,2,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCJEMDTBWKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4611013.png)
![2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4611014.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4611034.png)
![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B4611038.png)
![5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4611051.png)
![3-(1-adamantylmethyl)-4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4611067.png)

![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4611092.png)
![4-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4611101.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4611107.png)


![N-cyclohexyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4611124.png)
